molecular formula C11H10N2O4 B3076959 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid CAS No. 1042796-32-6

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

Cat. No.: B3076959
CAS No.: 1042796-32-6
M. Wt: 234.21 g/mol
InChI Key: APLUCKKOWGIGJR-UHFFFAOYSA-N
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Description

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is a benzoic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position. The oxadiazole moiety is connected via a methoxy linker to the 3-position of the benzoic acid core. This compound is of interest in medicinal chemistry due to the metabolic stability imparted by the 1,2,4-oxadiazole ring, which resists hydrolysis and oxidative degradation .

Properties

IUPAC Name

3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-12-10(17-13-7)6-16-9-4-2-3-8(5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLUCKKOWGIGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization to form the oxadiazole ring . The reaction conditions often include the use of iodine as a catalyst and a suitable solvent such as acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acid-catalyzed conditions. This reaction is critical for modifying solubility or preparing prodrugs.

Reagents/Conditions Products Yield Sources
Methanol, H₂SO₄, refluxMethyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoateNot specified
Ethanol, HCl, 60°CEthyl ester analogNot specified

Ester derivatives are often intermediates for further functionalization, such as amidation or hydrolysis back to the parent acid.

Saponification Reactions

Ester derivatives can be hydrolyzed to regenerate the carboxylic acid group under basic conditions.

Reagents/Conditions Products Yield Sources
NaOH (1M), H₂O, reflux3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid>80%

This reaction is reversible and pH-dependent, enabling controlled deprotection in multistep syntheses .

Amidation Reactions

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents.

Reagents/Conditions Products Applications Sources
DCC, HOBt, R-NH₂ (R = alkyl/aryl)3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide derivativesAntimicrobial agent precursors

Amidation enhances bioavailability and target specificity in pharmacological applications.

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution at the meta position (relative to the methoxy linker) under electrophilic conditions.

Reagents/Conditions Products Regioselectivity Sources
HNO₃, H₂SO₄, 0°CNitro-substituted derivativeMeta-directing
Br₂, FeBr₃, 25°CBromo-substituted derivativeMeta-directing

Substituents on the oxadiazole ring influence electron density, directing incoming electrophiles to the meta position.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in reduction and ring-opening reactions.

Reagents/Conditions Products Notes Sources
LiAlH₄, THF, refluxReduced oxadiazole derivativesRing cleavage to amidoxime
H₂, Pd/C, 50 psiHydrogenated analogsPartial saturation observed

Reduction destabilizes the oxadiazole ring, forming intermediates useful for further derivatization.

Cross-Coupling Reactions

The oxadiazole moiety facilitates palladium-catalyzed cross-coupling for bioconjugation or structural diversification.

Reagents/Conditions Products Catalysts Sources
Suzuki-Miyaura (aryl boronic acid, Pd(PPh₃)₄)Biaryl-oxadiazole hybridsPd(PPh₃)₄

Such reactions expand architectural complexity for material science or drug discovery .

Thermal Stability and Degradation

Under pyrolysis (>200°C), the compound decomposes via:

  • Decarboxylation of the benzoic acid group.

  • Fragmentation of the oxadiazole ring into nitriles and CO₂.

Comparative Reactivity Table

Functional Group Reactivity Key Transformations
Carboxylic acid (-COOH)High (esterification, amidation)Prodrug synthesis
Oxadiazole ringModerate (reduction, cross-coupling)Ring modification
Methoxy linker (-OCH₂-)Low (stable under standard conditions)Not typically reactive

Scientific Research Applications

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various enzymes and receptors . This interaction can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Benzoic Acid Derivatives

The position of the oxadiazole substituent on the benzene ring significantly influences physicochemical and biological properties. Key isomers include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS RN Source/Purity
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Ortho C₁₀H₈N₂O₃ 204.185 475105-77-2 Thermo Scientific (97%)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Meta C₁₀H₈N₂O₃ 204.18 Discontinued CymitQuimica
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Para C₁₀H₈N₂O₃ 204.18 72094-43-0 Thermo Scientific (95%)

Key Observations :

  • Synthetic Accessibility : The para isomer (4-position) is more commercially available, suggesting broader utility in research. The ortho isomer is also accessible but requires specialized synthesis .
  • Bioactivity : The ortho derivative (2-position) has been utilized in drug candidates, such as dual orexin receptor antagonists, where its steric and electronic profile likely enhances target binding .
  • Metabolic Stability : All isomers retain the 1,2,4-oxadiazole ring, which confers resistance to metabolic degradation, a critical feature for oral bioavailability .

Functional Group Modifications

Ester Derivatives

Methyl esters of these acids (e.g., methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate) are common intermediates. These esters improve lipophilicity, facilitating membrane permeability during early-stage drug development. However, they require hydrolysis to the active carboxylic acid form in vivo .

Substituted Oxadiazole Rings

Variants with alternative substituents on the oxadiazole ring exhibit distinct properties:

  • Trifluoromethyl Groups : Compounds like 3-((4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)carbamoyl)benzoic acid demonstrate enhanced electronic effects, improving solubility and bioavailability .

Biological Activity

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC12_{12}H11_{11}N3_{3}O4_{4}
Molecular Weight261.23 g/mol
CAS Number1235283-29-0

This compound features a benzoic acid moiety linked to a methoxy group and a 1,2,4-oxadiazole ring, which is known for its various biological activities.

Antimicrobial Properties

Research has indicated that derivatives of oxadiazole compounds exhibit antimicrobial activity. A study highlighted that compounds with oxadiazole rings demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It was found to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific cellular pathways makes it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Compounds derived from 1,2,4-oxadiazoles have been reported to possess anti-inflammatory properties. These effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular processes such as proliferation and inflammation.
  • Receptor Modulation : It might interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate into DNA, affecting replication and transcription processes.

Study on Anticancer Effects

A notable study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with IC50 values indicating significant potency against specific cancer types. The study also noted morphological changes consistent with apoptosis in treated cells .

Investigation into Antimicrobial Activity

Another research project focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Q & A

Q. Table 1. Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 8.1 (COOH), 7.6–7.8 (Ar-H), 2.4 (CH₃)
FT-IR1705 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
Reaction Temperature80°C (microwave)+25%
BaseDIPEA (2.5 eq)+15%
SolventDMF (anhydrous)+10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.